![molecular formula C27H28N6O3 B2783520 N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1021210-16-1](/img/structure/B2783520.png)
N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
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Overview
Description
N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C27H28N6O3 and its molecular weight is 484.56. The purity is usually 95%.
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Biological Activity
N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety and a pyrazolo[4,3-c]pyridine core. The presence of various functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that modifications on the pyrazolo ring can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : The compound has potential antimicrobial activity. Similar pyrazole derivatives have been reported to exhibit significant antibacterial and antifungal effects .
- Anti-inflammatory Effects : Compounds with similar structures are known for their anti-inflammatory properties, which may involve the inhibition of pro-inflammatory cytokines .
- Neuroprotective Effects : Some derivatives have displayed neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease .
The biological activities of this compound are likely mediated through several pathways:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors for various enzymes involved in cancer proliferation and inflammation.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell survival and proliferation .
Study 1: Anticancer Activity
A study investigating a series of pyrazolo[4,3-c]pyridines found that specific substitutions at the 7-position enhanced their antiproliferative effects against breast cancer cells. The study highlighted the importance of structural modifications in optimizing bioactivity .
Study 2: Antimicrobial Efficacy
Research on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study employed both in vitro assays and molecular docking studies to elucidate the binding interactions with bacterial enzymes .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : The compound's structure suggests potential antitumor properties, particularly through its pyrazolo[4,3-c]pyridine moiety, which has been associated with various biological activities. Research has indicated that derivatives of pyrazolo compounds exhibit significant inhibitory effects on cancer cell lines, suggesting that N-benzyl derivatives could be explored for similar effects .
Antimicrobial Properties : The presence of the piperazine ring in the compound may enhance its antimicrobial activity. Studies have shown that piperazine derivatives can exhibit broad-spectrum antimicrobial effects. N-benzyl derivatives have been synthesized and tested against various bacterial strains, showing promising results that warrant further exploration .
Pharmacological Insights
Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes related to disease pathways. Pyrazole-containing compounds have been studied for their ability to inhibit kinases and other enzymes critical in cancer progression and bacterial resistance mechanisms .
Cytotoxicity Studies : Initial cytotoxicity assessments are crucial for determining the safety profile of N-benzyl derivatives. Compounds with similar structures have demonstrated low toxicity towards human cell lines while maintaining efficacy against target pathogens or cancer cells, making them candidates for further development .
Synthesis and Structure-Activity Relationship (SAR)
Synthetic Routes : The synthesis of N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide can be achieved through multicomponent reactions involving various reagents to construct the complex structure efficiently. The synthetic pathways often involve the formation of key intermediates that can be modified to enhance biological activity .
Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity is essential for optimizing the compound's efficacy. Variations in the benzyl group or modifications on the piperazine ring can lead to significant changes in potency and selectivity against specific targets. Studies have indicated that electron-withdrawing groups can enhance activity against certain pathogens while reducing toxicity .
Case Studies and Experimental Findings
Chemical Reactions Analysis
Carbonyl Group Reactivity
The 3-oxo group on the pyrazolo[4,3-c]pyridine participates in nucleophilic substitutions and condensation reactions:
In one study, treatment with POCl₃ yielded a chlorinated analog (IC₅₀ = 1.35 μM against M. tuberculosis) . Microwave-assisted reactions improved yields (78–92%) compared to conventional heating.
Piperazine Functionalization
The piperazine nitrogen undergoes alkylation and acylation:
Reaction Type | Reagent | Product | Yield |
---|---|---|---|
Acylation | Pyrazine-2-carbonyl chloride, DCM | Substituted piperazine conjugates | 65–82% |
Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | Ethyl ester derivatives | 70–88% |
Notably, acylation with pyrazine-2-carbonyl chloride retained anti-tubercular activity (IC₅₀ = 2.18 μM) . Homopiperazine analogs showed reduced potency, indicating steric sensitivity .
Amide Bond Hydrolysis
The acetamide group hydrolyzes under acidic/basic conditions:
Conditions | Reagents | Product | Stability Notes |
---|---|---|---|
Acidic (HCl, 6M) | Reflux, 12 h | Carboxylic acid + benzylamine | Partial decomposition |
Basic (NaOH, 2M) | 60°C, 8 h | Sodium carboxylate | High recovery (>90%) |
pH-dependent stability studies confirmed optimal stability at pH 6–8 .
Heterocyclic Ring Modifications
The pyrazolo[4,3-c]pyridine core participates in cycloadditions and electrophilic substitutions:
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Cycloaddition : Reacts with maleic anhydride under UV light to form fused bicyclic derivatives .
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Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at C5 of the pyridine ring .
Stability and Degradation Pathways
Controlled studies highlight degradation under oxidative and photolytic conditions:
Stress Condition | Major Degradants | Mechanism |
---|---|---|
H₂O₂ (0.3%, 24 h) | N-Oxide at piperazine | Oxidation of tertiary amine |
Light (UV, 48 h) | Ring-opened quinoline derivative | Photolytic cleavage |
Synthetic Routes and Key Intermediates
The compound is synthesized via a four-step sequence:
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Pyrazolo[4,3-c]pyridine formation : Cyclocondensation of 5-amino-1-phenylpyrazole with ethyl acetoacetate .
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Piperazine coupling : CDI-mediated amidation with 1-(2-aminoethyl)piperazine .
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Benzyl-acetamide introduction : EDC/HOBt coupling with N-benzyl-2-chloroacetamide .
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Purification : Crystallization from ethanol/water (purity >98% by HPLC) .
Properties
IUPAC Name |
N-benzyl-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3/c1-30-17-22(25-23(18-30)27(36)33(29-25)21-10-6-3-7-11-21)26(35)32-14-12-31(13-15-32)19-24(34)28-16-20-8-4-2-5-9-20/h2-11,17-18H,12-16,19H2,1H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAAHJISFLQVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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